

Chemical structure and IUPAC name of 4-Chloro-4'-methoxybutyrophenone

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Compound of Interest

Compound Name:	4-Chloro-4'-methoxybutyrophenone
Cat. No.:	B1583663

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An In-depth Technical Guide to **4-Chloro-4'-methoxybutyrophenone**

Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical compound **4-Chloro-4'-methoxybutyrophenone**. We will delve into its fundamental chemical identity, synthesis, analytical characterization, and potential applications. The methodologies described herein are grounded in established chemical principles, providing not just procedural steps but also the underlying scientific rationale to ensure reproducibility and a deeper understanding of the compound's behavior.

Core Chemical Identity

4-Chloro-4'-methoxybutyrophenone is an aromatic ketone that serves as a valuable intermediate in various organic syntheses, particularly within the pharmaceutical and agrochemical industries.^[1] Its structure incorporates a butyrophenone core with two key functional groups: a chloro group at the terminal end of the butyl chain and a methoxy group on the phenyl ring.

- IUPAC Name: 4-chloro-1-(4-methoxyphenyl)butan-1-one^[2]

- Synonyms: 3-Chloropropyl 4-methoxyphenyl ketone, 4'-Methoxy-4-chlorobutyrophenone[3]
[4]
- CAS Number: 40877-19-8[2]
- Molecular Formula: C₁₁H₁₃ClO₂[5]
- Molecular Weight: 212.67 g/mol [5]

Chemical Structure

The molecule consists of a 4-methoxyphenyl group attached to a carbonyl carbon, which is part of a four-carbon chain (butan-1-one). A chlorine atom is substituted at the C4 position of this chain.

Caption: 2D Structure of 4-chloro-1-(4-methoxyphenyl)butan-1-one.

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its handling, storage, and application. **4-Chloro-4'-methoxybutyrophenone** is typically an off-white to brownish crystalline powder.[1][4]

Property	Value	Source
Appearance	Off-white to grey or brownish crystalline powder	[1][4]
Melting Point	32-35 °C	[1][6]
Boiling Point	343.9 °C at 760 mmHg	[1]
Density	1.123 g/cm ³	[1]
Flash Point	145.5 °C	[1]
Solubility	Soluble in organic solvents, sparingly soluble in water	[1]

Synthesis: Friedel-Crafts Acylation

The most common and direct method for synthesizing **4-Chloro-4'-methoxybutyrophenone** is the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride.^[1] This reaction is a cornerstone of electrophilic aromatic substitution.

Causality of Experimental Choices:

- Reactant Choice: Anisole is used because its methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group. This electronic donation increases the nucleophilicity of the aromatic ring, facilitating the attack on the electrophile. The para product is sterically favored over the ortho product, leading to higher yields of the desired isomer.
- Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is essential. It coordinates with the chlorine atom of the 4-chlorobutyryl chloride, forming a highly electrophilic acylium ion, which is the reactive species that attacks the anisole ring.^{[7][8]} More than a stoichiometric amount of AlCl₃ is often required because it can complex with the carbonyl oxygen of the product and the methoxy group of anisole.^[8]
- Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is used to dissolve the reactants without interfering with the highly reactive intermediates.^[1]
^[9]
- Temperature Control: The reaction is highly exothermic.^[10] It is typically initiated at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent unwanted side reactions or degradation.^[10]

General Synthesis Workflow

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anisole (1.0 eq.) and anhydrous

dichloromethane.

- Cooling: Cool the solution to 0°C using an ice-water bath.
- Reagent Addition: Add 4-chlorobutyryl chloride (1.1 eq.) to the dropping funnel. Add it dropwise to the stirred anisole solution over 15-20 minutes.
- Catalyst Addition: While maintaining the temperature at 0°C, add anhydrous aluminum chloride (AlCl_3) (1.2 eq.) portion-wise over 30 minutes. The reaction mixture will typically change color to a deep orange or red.[\[10\]](#)
- Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the catalyst.[\[10\]](#)
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure **4-Chloro-4'-methoxybutyrophenone**.

Analytical Characterization

Structural confirmation of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct compound has been obtained.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (AA'BB' system): Two doublets, ~6.9 ppm and ~7.9 ppm.- Methoxy group: Singlet at ~3.8 ppm (3H).- Methylene group adjacent to carbonyl: Triplet at ~3.2 ppm (2H).- Methylene group adjacent to chlorine: Triplet at ~3.7 ppm (2H).- Central methylene group: Quintet/Multiplet at ~2.2 ppm (2H).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon (~198 ppm).- Aromatic carbons (6 signals, including the ipso-carbon attached to the methoxy group at ~163 ppm).- Methoxy carbon (~55 ppm).- Methylene carbons (~45 ppm for C-Cl, ~35 ppm for C-C=O, ~28 ppm for central CH₂).
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- Strong C=O stretch (aromatic ketone) at ~1670-1685 cm⁻¹.- C-O-C stretch (aryl ether) at ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric).- C-H stretches (aromatic and aliphatic) at ~2850-3100 cm⁻¹.- C-Cl stretch at ~600-800 cm⁻¹.
Mass Spec (EI)	<ul style="list-style-type: none">- Molecular Ion Peak (M⁺) at m/z = 212 and an M+2 peak at m/z = 214 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.- Major fragment at m/z = 135 (methoxyphenyl-carbonyl cation).

Applications in Synthesis

4-Chloro-4'-methoxybutyrophenone is not typically an end-product but a versatile intermediate.^[1] The presence of the ketone and the alkyl chloride allows for a wide range of subsequent chemical modifications.

- **Pharmaceutical Synthesis:** It is a key building block for various active pharmaceutical ingredients (APIs). The butyrophenone scaffold is found in several classes of drugs. Its

structural analogs, like 4-Chloro-4'-fluorobutyrophenone, are intermediates in the synthesis of antipsychotic medications.[11]

- **Cyclization Reactions:** The terminal chloro group is a good leaving group, making the compound suitable for intramolecular or intermolecular cyclization reactions to form heterocyclic systems. For example, it can be used to synthesize tetralone or pyridazine derivatives.[1]
- **Chain Extension:** The ketone can be subjected to reactions like Wittig or Grignard reactions, while the chloro group can be displaced by various nucleophiles to extend the carbon chain or introduce new functional groups.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Chloro-4'-methoxybutyrophenone** presents several hazards.[2]

- **Hazard Statements:**
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- **Precautionary Measures:**
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
 - P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Work should be conducted in a well-ventilated fume hood with appropriate personal

protective equipment (PPE).

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